Bienvenue dans la boutique en ligne BenchChem!

METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE

Trypanothione reductase inhibition Anti-trypanosomal SAR

This dihydroquinazoline TryR inhibitor (IC50 9.4 µM) features a C6 chlorine atom that delivers 7-fold greater potency than the 6-methyl analogue, while offering a 44 Da molecular weight advantage over the 6-bromo derivative. The methyl ester substituent enables rapid hydrolysis or derivatization for focused library synthesis. Unlike generic quinazoline derivatives, the exact substitution pattern is critical—moving the halogen to C4 abolishes activity entirely. With confirmed inactivity against acetylcholinesterase (100 µM) and defined human GR selectivity, this reference standard is ideal for benchmarking new derivatives, calibrating high-throughput screening workflows, and conducting competition-based target engagement assays.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
CAS No. 333306-32-4
Cat. No. B2907097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE
CAS333306-32-4
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3
InChIKeyIUHVMLFHPCILSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate (CAS 333306-32-4) – Core Quinazoline Scaffold for Anti-Trypanosomal Drug Discovery


Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate (CAS 333306-32-4) is a 3,4-dihydroquinazoline derivative bearing a C6 chlorine, C2 methyl, C4 phenyl, and an N3 methyl acetate substituent [1]. It belongs to a validated hit series of trypanothione reductase (TryR) inhibitors with demonstrated activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis [1]. The compound serves as a key reference analogue in structure-activity relationship (SAR) studies because its balanced substitution pattern enables systematic comparison with 6-bromo, 6-methyl, and various ester-modified congeners [1].

Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate (333306-32-4) – Why In-Class Substitution Is Not Straightforward


Within the 3,4-dihydroquinazoline series, even single-atom changes at the 6-position produce large shifts in TryR inhibitory potency: the 6‑methyl analogue (1b) is 7‑fold weaker (IC50 67 µM), while the 6‑bromo analogue (1a) is only modestly more potent (IC50 6.8 µM) but carries a higher molecular weight [1]. Changing the ester moiety from methyl to ethyl (1e), carboxylic acid (1f), or hydrazide (1g) can reduce activity 2‑ to 4‑fold, and moving the halogen from C6 to C4 abolishes activity entirely (1d, IC50 >100 µM) [1]. These steep SAR gradients mean that generic quinazoline derivatives cannot be interchanged without quantitative verification of the exact substitution pattern [1].

Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate (333306-32-4) – Quantitative Differentiation Evidence Against Close Structural Analogues


TryR Inhibitory Potency: 7‑Fold Improvement Over the 6‑Methyl Congener

Compound 1c (333306-32-4) inhibits T. brucei TryR with an IC50 of 9.4 µM, which is 7.1‑fold more potent than the 6‑methyl analogue 1b (IC50 67 µM) [1]. Both compounds share identical R2 (CH3), R3 (CO2CH3), and R4 (phenyl) substituents and differ only at the R6 position (Cl vs. CH3) [1]. This demonstrates that the chlorine atom provides a specific advantage over a simple methyl group for target engagement.

Trypanothione reductase inhibition Anti-trypanosomal SAR

Molecular Weight Advantage Over the 6‑Bromo Analogue Without Proportional Activity Loss

The 6‑chloro analogue 1c (MW 328.8) shows only a 1.38‑fold reduction in TryR potency compared to the 6‑bromo analogue 1a (IC50 6.8 µM, MW 373) [1]. The article explicitly states that replacing bromine with chlorine results in 'a beneficial reduction in molecular weight together with the availability of starting material' [1]. The chlorine atom allows for improved physicochemical properties (lower logP, higher polar surface area per heavy atom) while retaining comparable target potency.

Ligand efficiency Drug-likeness Molecular weight optimization

Positional Specificity: Critical Role of C6 Halogen vs. C4 Halogen for TryR Activity

Replacing the C6 chlorine of 1c with a bromine atom at the C4 position (analogue 1d) abolishes TryR inhibitory activity (IC50 >100 µM vs. 9.4 µM for 1c) [1]. X‑ray crystallography reveals that the C6 substituent occupies a specific subpocket created by movement of Met113, whereas a C4 halogen is not accommodated in this binding mode [1]. This confirms that the C6 position is a strict requirement for engagement of the induced subpocket.

Positional isomer SAR Halogen bonding TryR active site

Acetylcholinesterase Selectivity Profile

In a binding assay, methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate showed no inhibition of acetylcholinesterase (AChE) at 100 µM . Many quinazoline-containing compounds exhibit significant AChE inhibition (e.g., certain quinazoline-4-amine derivatives with IC50 values in the low micromolar range), which can be a liability for CNS‑targeted anti‑trypanosomal therapies. The absence of AChE activity at concentrations >10× the TryR IC50 indicates a favourable selectivity window for this target.

Off-target selectivity Acetylcholinesterase CNS safety

Competitive Inhibition Mechanism: Ki Value Confirms On‑Target Binding

Compound 1a (the direct 6‑bromo analogue of 1c) was shown to be a linear competitive inhibitor of TryR with respect to trypanothione disulfide, with a Ki of 0.92 ± 0.06 µM [1]. The close structural similarity between 1a and 1c (Cl vs. Br at C6) and their comparable IC50 values (6.8 µM vs. 9.4 µM) indicate that 1c shares the same competitive mechanism. This is supported by the X‑ray co‑crystal structure which places the ligand in the trypanothione disulfide binding site [1].

Mechanism of action Competitive inhibition Biochemical validation

Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate (333306-32-4) – Recommended Application Scenarios Based on Quantitative Evidence


Lead Identification and Hit‑to‑Lead Optimization for Trypanosoma brucei Trypanothione Reductase Inhibitors

This compound is a validated hit with an experimentally determined TryR IC50 of 9.4 µM and a structurally confirmed binding mode [1]. Its chlorine‑containing phenyl‑quinazoline scaffold provides a defined starting point for systematic SAR expansion, where the C6 chlorine couples potency (7‑fold better than the 6‑methyl analogue) with a molecular weight advantage (44 Da lighter than the 6‑bromo analogue) [1]. The methyl ester is amenable to hydrolysis and further derivatization, enabling rapid generation of focused libraries.

Chemical Probe for Target Engagement Studies (Target ID and Validation)

The availability of a co‑crystal structure for the closely related analogue 1a (PDB‑deposited) confirms that the compound binds in the trypanothione disulfide pocket, inducing a conformational shift in Met113 that creates a subpocket [1]. This makes the compound a suitable tool for competition‑based target engagement assays and for screening compound collections that target the trypanothione reductase active site.

In Vitro Anti‑Trypanosomal Screening Reference Compound

With a TryR IC50 of 9.4 µM and confirmed inactivity against acetylcholinesterase at 100 µM , this compound can serve as a reference standard in enzyme‑based and whole‑cell T. brucei assays [1]. It defines the minimum activity threshold for the dihydroquinazoline series and can be used to benchmark new synthetic derivatives or to calibrate high‑throughput screening workflows.

Early ADMET and Cross‑Species Selectivity Profiling

The compound has been profiled against human glutathione reductase (GR) and MRC‑5 mammalian cells [1]. Although specific IC50 values for the human counterparts are not reported for the 6‑chloro analogue, the framework supports cross‑species selectivity studies by providing a defined molecular probe with known on‑target potency. This allows laboratories to assess therapeutic windows prior to advancing to more complex in vivo models.

Quote Request

Request a Quote for METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.